molecular formula C6H10O5 B1619373 L-fucono-1,4-lactone CAS No. 24286-28-0

L-fucono-1,4-lactone

Cat. No.: B1619373
CAS No.: 24286-28-0
M. Wt: 162.14 g/mol
InChI Key: VASLEPDZAKCNJX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: L-Fucono-1,4-lactone can be synthesized through the oxidation of L-fucose. The reaction typically involves the use of oxidizing agents such as bromine or iodine in the presence of a base . The reaction conditions include maintaining a controlled temperature and pH to ensure the selective oxidation of L-fucose to this compound.

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, utilizing microbial fermentation processes. Specific strains of bacteria or yeast that possess the necessary enzymes for the oxidation of L-fucose are employed. The fermentation process is optimized for yield and purity, followed by purification steps to isolate the lactone .

Chemical Reactions Analysis

Types of Reactions: L-Fucono-1,4-lactone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: L-fuconic acid.

    Reduction: L-fucose.

    Hydrolysis: L-fuconic acid.

Scientific Research Applications

L-Fucono-1,4-lactone has several applications in scientific research:

Mechanism of Action

L-Fucono-1,4-lactone exerts its effects primarily through its involvement in the fucose metabolic pathway. It acts as an intermediate in the oxidation of L-fucose to L-fuconic acid. The enzymes involved in this pathway include L-fucose dehydrogenase and L-fuconolactonase. These enzymes catalyze the conversion of L-fucose to this compound and subsequently to L-fuconic acid .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in the fucose metabolic pathway and its stability compared to other lactones. Its exclusive presence in the fucose pathway makes it a valuable marker for metabolic studies .

Properties

IUPAC Name

3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c1-2(7)5-3(8)4(9)6(10)11-5/h2-5,7-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASLEPDZAKCNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(C(C(=O)O1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20031-16-7, 24286-28-0
Record name NSC51238
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51238
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-deoxy-L-galactonolactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.914
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-fucono-1,4-lactone
Reactant of Route 2
L-fucono-1,4-lactone
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L-fucono-1,4-lactone
Reactant of Route 4
L-fucono-1,4-lactone
Reactant of Route 5
L-fucono-1,4-lactone
Reactant of Route 6
L-fucono-1,4-lactone

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